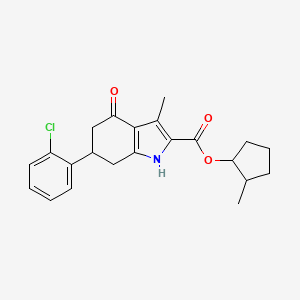![molecular formula C15H21N3O2S B4628496 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide
Vue d'ensemble
Description
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. PACAP-27 is a potent neurotransmitter and neuromodulator that plays a crucial role in the regulation of various physiological processes, including neurotransmission, hormone secretion, and cell growth and differentiation.
Applications De Recherche Scientifique
Pesticide Chemistry
The interaction of similar compounds in soil chemistry demonstrates unique behaviors, such as the transformation of herbicides into unexpected residues. For instance, the combination of propanil and solan in soil leads to the formation of asymmetric azobenzene molecules, showcasing the potential for chemical alterations under environmental conditions (Bartha, 1969).
Flavor and Aroma Chemistry
In food chemistry, the Strecker degradation process, involving amino acids and carbonyl compounds, is a key reaction affecting flavor profiles. Studies on interactions between phenolic compounds and lipid-derived reactive carbonyls have revealed complex dynamics that can either promote or inhibit the formation of Strecker aldehydes, thus influencing food aroma and taste (Delgado, Hidalgo, & Zamora, 2016).
Pharmaceutical Research
Research on derivatives of compounds with similar structural frameworks has shown potential in the development of antimicrobial agents. For example, dihydropyridine derivatives synthesized from related compounds demonstrated notable antimicrobial activities, highlighting the pharmaceutical applications of these chemical structures (Joshi, 2015).
Materials Science
In the field of materials science, the synthesis and characterization of dialkylimide extractants, including compounds with related amide structures, have shown promise for applications in solvent extraction processes. These compounds exhibit high purity and yield, indicating their utility in industrial applications (Lai Yi et al., 2015).
Anthelmintic Properties
Research on N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, has revealed its potential as a novel anthelmintic agent. This compound demonstrates significant effects against the nematode Toxocara canis with lower cytotoxicity compared to albendazole, suggesting its utility in treating parasitic infections (Silva et al., 2022).
Propriétés
IUPAC Name |
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-5-6-14(20)16-11-7-9-12(10-8-11)17-15(21)18-13(19)4-2/h7-10H,3-6H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVEEOMVKJWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)